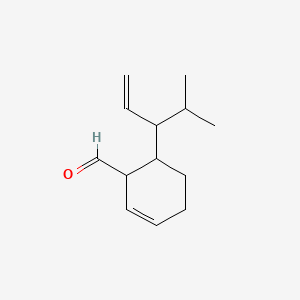

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde

CAS No.: 67952-55-0

Cat. No.: VC18443993

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67952-55-0 |

|---|---|

| Molecular Formula | C13H20O |

| Molecular Weight | 192.30 g/mol |

| IUPAC Name | 6-(4-methylpent-1-en-3-yl)cyclohex-2-ene-1-carbaldehyde |

| Standard InChI | InChI=1S/C13H20O/c1-4-12(10(2)3)13-8-6-5-7-11(13)9-14/h4-5,7,9-13H,1,6,8H2,2-3H3 |

| Standard InChI Key | LIWODPOWBUCDSS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C=C)C1CCC=CC1C=O |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 6-(4-methylpent-1-en-3-yl)cyclohex-2-ene-1-carbaldehyde, reflecting its cyclohexene backbone substituted with a 4-methylpentenyl group at position 6 and an aldehyde group at position 1. Common synonyms include 4-(4-Methyl-1-penten-3-yl)-1-cyclohexene-3-carboxaldehyde and 2-Cyclohexene-1-carboxaldehyde, 6-(1-(1-methylethyl)-2-propenyl) .

Molecular Geometry and Stereochemistry

The compound’s structure combines a cyclohex-2-ene ring with a aliphatic chain featuring a methylethyl (isopropyl) group and an allyl moiety. Key descriptors include:

-

Canonical SMILES:

CC(C)C(C=C)C1CCC=CC1C=O -

InChIKey:

LIWODPOWBUCDSS-UHFFFAOYSA-N

The presence of the aldehyde group at position 1 and the allyl-isopropyl substituent at position 6 introduces steric hindrance, influencing its reactivity and conformational preferences.

Physical Properties

| Property | Value | Source Citation |

|---|---|---|

| Boiling Point | 256.5 \pm 29.0 \, ^\circ\text{C} | |

| Density | ||

| LogP (Partition Coefficient) | 3.23 | |

| Polar Surface Area (PSA) |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde typically involves multi-step organic transformations:

Allylic Substitution and Oxidation

A common route involves the reaction of cyclohexene derivatives with allylic alcohols under acidic conditions, followed by oxidation to introduce the aldehyde group. For example:

-

Allylation: Cyclohexene reacts with 4-methylpent-1-en-3-ol in the presence of to form the allyl-substituted intermediate.

-

Oxidation: The intermediate undergoes oxidation using pyridinium chlorochromate (PCC) to yield the aldehyde.

Iridium-Catalyzed Enantioselective Synthesis

Recent advancements leverage iridium catalysts for stereoselective synthesis. In a method described by , an iridacycle complex facilitates allylic enolization of cyclohex-2-en-1-one derivatives, enabling the formation of chiral centers adjacent to the aldehyde group . This approach achieves high enantiomeric excess (ee) and regioselectivity.

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids.

-

Allylic Substituent: Undergoes electrophilic additions (e.g., halogenation) and Diels-Alder cycloadditions due to the conjugated diene system .

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume